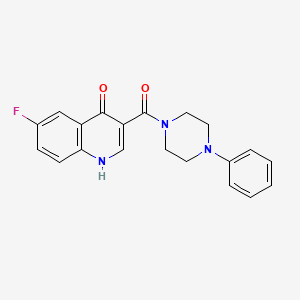

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone

Description

This compound is a quinoline-based derivative featuring a 6-fluoro substituent on the quinoline core, a 4-hydroxy group, and a 4-phenylpiperazine moiety linked via a methanone bridge. Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and electron-donating (hydroxy) groups on the quinoline ring, which modulates its electronic properties and solubility.

Properties

IUPAC Name |

6-fluoro-3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-14-6-7-18-16(12-14)19(25)17(13-22-18)20(26)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAABYHABWCFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Fluoro and Hydroxy Groups: The fluoro and hydroxy groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like fluorine gas or N-fluorobenzenesulfonimide, while hydroxylation can be done using hydroxylating agents like hydrogen peroxide.

Attachment of Piperazine Ring: The piperazine ring can be attached to the quinoline core through nucleophilic substitution reactions. This step involves the reaction of the quinoline derivative with a piperazine derivative in the presence of a base like potassium carbonate.

Formation of the Final Compound: The final step involves the coupling of the quinoline-piperazine intermediate with a phenyl group through a carbonylation reaction using reagents like carbon monoxide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or hydroxy groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in key biological processes. For example, it can inhibit the activity of enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell signaling.

Pathways Involved: The compound can modulate signaling pathways like the MAPK/ERK pathway and the PI3K/Akt pathway, leading to alterations in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogous quinoline-piperazine hybrids:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Bioactivity Modulation via Substituents: The 4-hydroxy group in the target compound enhances hydrogen-bonding interactions with ALDH1A1’s catalytic site, improving inhibitory potency compared to chloro or bulky cyclohexenyl analogs . Fluoro at C6 increases metabolic stability by reducing oxidative degradation, a feature shared with Compound 17 and 80 but absent in non-fluorinated analogs .

Pharmacokinetic Trade-offs :

- Lipophilic groups (e.g., cyclopropanecarbonyl in Compound 17) increase logP, reducing solubility and oral bioavailability .

- Sulfonyl groups (Compound 99) improve solubility but introduce off-target effects due to reactive sulfone moieties .

Selectivity vs. Efficacy :

- The target compound’s 4-phenylpiperazine achieves a balance between selectivity for ALDH1A1 and reduced off-target binding, unlike methylsulfonyl or cyclopropanecarbonyl variants, which show higher affinity for unrelated kinases .

Biological Activity

The compound (6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone , with a molecular formula of and a molecular weight of 351.4 g/mol, exhibits significant biological activity, particularly in the realm of neuropharmacology and oncology. Its structural features suggest potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cancer progression.

Chemical Structure

The chemical structure of the compound is characterized by a quinoline moiety substituted with a fluorine atom and a piperazine ring. This configuration is instrumental in its biological interactions.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1224168-09-5 |

| Molecular Formula | C20H18FN3O2 |

| Molecular Weight | 351.4 g/mol |

Anticancer Properties

Recent studies indicate that compounds similar to this compound demonstrate cytotoxicity against various cancer cell lines . For instance, derivatives of quinoline have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

In vitro evaluations revealed that related quinoline derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells, suggesting effective cytotoxic activity. These findings were corroborated by subsequent studies that highlighted the role of reactive oxygen species (ROS) in mediating the anticancer effects of quinoline derivatives .

Neuropharmacological Effects

The compound's structure suggests potential activity at dopamine receptors, particularly D2 receptors, which are crucial for regulating mood and behavior. Studies have shown that modifications in the piperazine ring can enhance affinity for these receptors, leading to improved therapeutic effects in conditions such as schizophrenia and depression.

Research Findings:

A pilot study focused on synthesizing novel compounds based on aripiprazole demonstrated that modifications similar to those found in this compound resulted in increased binding affinity to D2 receptors, alongside favorable CNS availability profiles .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.

- Modulation of Neurotransmitter Systems: The interaction with dopamine receptors suggests a role in modulating neurotransmitter release and reuptake.

- Induction of Apoptosis: Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.